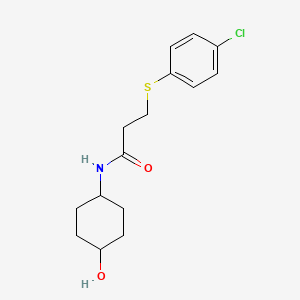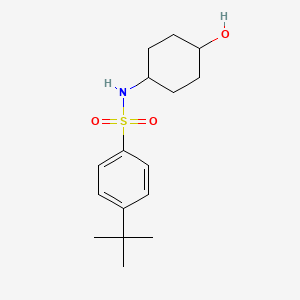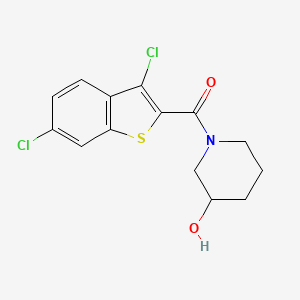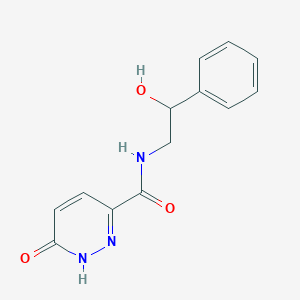![molecular formula C15H22N2O2 B7541415 (2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are lipid signaling molecules involved in various physiological processes such as pain perception, appetite regulation, and mood modulation. URB597 has been studied for its potential therapeutic applications in various conditions such as pain, anxiety, and addiction.
Mécanisme D'action
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone selectively inhibits FAAH, which leads to increased levels of endocannabinoids such as anandamide. Endocannabinoids act on cannabinoid receptors in the brain and peripheral tissues, leading to various physiological effects. This compound has been shown to increase anandamide levels in the brain, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to produce analgesic, anxiolytic, and antidepressant effects in animal models. This compound has also been studied for its potential in reducing drug-seeking behavior in addiction models. This compound has been shown to increase endocannabinoid levels in the brain and peripheral tissues, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone has several advantages for lab experiments. It is highly selective for FAAH and has a good safety profile. This compound has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, there are some limitations to this compound. It has a short half-life and requires multiple administrations to produce sustained effects. This compound also has poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on (2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone. One area of interest is its potential therapeutic applications in pain management. This compound has shown promising results in animal models for its analgesic effects, and further research is needed to determine its efficacy in humans. Another area of interest is its potential in reducing drug-seeking behavior in addiction models. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration.
Méthodes De Synthèse
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone can be synthesized through a multi-step process involving the reaction of 2,4-dimethylbenzoyl chloride with 4-(2-hydroxyethyl)piperazine followed by reduction and acylation steps. The final product is obtained as a white crystalline powder with a purity of over 98%.
Applications De Recherche Scientifique
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, this compound has been shown to increase endocannabinoid levels and produce analgesic, anxiolytic, and antidepressant effects. This compound has also been studied for its potential in reducing drug-seeking behavior in addiction models.
Propriétés
IUPAC Name |
(2,4-dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-3-4-14(13(2)11-12)15(19)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKXCJCGILUUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid](/img/structure/B7541350.png)


![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)



![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
![(2,3-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541400.png)


![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)